N-[[5-(2-methylpropyl)-1,2-oxazol-3-yl]methyl]-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-[[5-(2-methylpropyl)-1,2-oxazol-3-yl]methyl]-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of nitrogen, oxygen, and other heteroatoms in the ring structure often imparts unique chemical and biological properties to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(2-methylpropyl)-1,2-oxazol-3-yl]methyl]-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine involves multiple steps, including the formation of the oxazole and pyrrolo[3,4-d]pyrimidine rings. Common synthetic routes include:
Cyclization Reactions: Formation of the oxazole ring through cyclization of appropriate precursors under acidic or basic conditions.
Condensation Reactions: Formation of the pyrrolo[3,4-d]pyrimidine ring through condensation of pyridine derivatives with suitable amines.
Coupling Reactions: Coupling of the oxazole and pyrrolo[3,4-d]pyrimidine intermediates using reagents such as palladium catalysts.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to achieve high yields and purity. This may include:
Use of Continuous Flow Reactors: To enhance reaction efficiency and scalability.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(2-methylpropyl)-1,2-oxazol-3-yl]methyl]-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: Conversion of the oxazole ring to oxazole N-oxide using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the pyridine ring to piperidine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the pyridine ring using nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxazole N-oxide: Formed through oxidation.
Piperidine Derivative: Formed through reduction.
Substituted Pyridine Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
N-[[5-(2-methylpropyl)-1,2-oxazol-3-yl]methyl]-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[[5-(2-methylpropyl)-1,2-oxazol-3-yl]methyl]-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It is known to:
Comparison with Similar Compounds
N-[[5-(2-methylpropyl)-1,2-oxazol-3-yl]methyl]-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their kinase inhibitory activity and potential as anticancer agents.
Thienopyrimidine Derivatives: Studied for their antioxidant and anti-inflammatory properties.
Phenyl-1,2,4-triazoles: Investigated for their antimicrobial and antifungal activities.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[5-(2-methylpropyl)-1,2-oxazol-3-yl]methyl]-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-12(2)6-15-7-14(25-26-15)9-22-19-16-10-21-11-17(16)23-18(24-19)13-4-3-5-20-8-13/h3-5,7-8,12,21H,6,9-11H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLAZMMYSBAPAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NO1)CNC2=NC(=NC3=C2CNC3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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